![molecular formula C16H21NO6 B077583 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate CAS No. 14573-94-5](/img/structure/B77583.png)
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate
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Description
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate is a chemical compound with the molecular formula C16H21NO6 . Its average mass is 323.341 Da and its monoisotopic mass is 323.136902 Da .
Molecular Structure Analysis
The molecular structure of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate consists of 16 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound can be used as a precursor in the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have been explored for their potential in drug development, particularly due to their structural significance in the pharmaceutical industry .
Pharmacological Applications
The pharmacological applications of piperidine derivatives are extensive. They are found in more than twenty classes of pharmaceuticals, including alkaloids. The compound’s derivatives have been studied for their biological activity, with a focus on discovering and evaluating potential drugs containing the piperidine moiety .
Anti-inflammatory Properties
Piperidine derivatives have shown promise in the treatment of inflammation. Novel derivatives synthesized from the compound have been evaluated for their anti-inflammatory properties. Some derivatives have demonstrated significant inhibition of COX-1 and COX-2, which are key enzymes involved in the inflammatory process .
Molecular Docking Studies
The compound’s derivatives have been subjected to molecular docking studies to understand their interaction with biological targets. These studies help in visualizing the three-dimensional geometrical view of the ligand binding to its protein receptor, which is essential for drug design and discovery .
Material Science Applications
While specific applications in material science are not directly mentioned, the structural features of piperidine derivatives, such as those derived from the compound, could potentially be explored in material science. Their properties might be useful in the development of new materials with specific characteristics .
properties
IUPAC Name |
oxalic acid;2-(2-piperidin-1-ylethoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.C2H2O4/c16-12-13-6-2-3-7-14(13)17-11-10-15-8-4-1-5-9-15;3-1(4)2(5)6/h2-3,6-7,12H,1,4-5,8-11H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEOGZMECOVNKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2C=O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387955 |
Source
|
Record name | 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14573-94-5 |
Source
|
Record name | 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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